molecular formula C12H17NO B1371664 (1R,2R)-2-(Benzylamino)cyclopentanol CAS No. 1033605-25-2

(1R,2R)-2-(Benzylamino)cyclopentanol

Cat. No.: B1371664
CAS No.: 1033605-25-2
M. Wt: 191.27 g/mol
InChI Key: FEGVMDAESGIXLU-VXGBXAGGSA-N
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Description

(1R,2R)-2-(Benzylamino)cyclopentanol is a chiral compound with the molecular formula C12H17NO It is characterized by the presence of a benzylamino group attached to a cyclopentanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(Benzylamino)cyclopentanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Reductive Amination: Cyclopentanone undergoes reductive amination with benzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step introduces the benzylamino group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1R,2R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

(1R,2R)-2-(Benzylamino)cyclopentanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Benzylamino)cyclopentanol involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopentanol ring provides structural rigidity, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    (1R,2R)-2-(Diethylamino)cyclopentanol: Similar structure but with diethylamino group instead of benzylamino.

    (1R,2R)-2-(Benzylamino)cyclohexanol: Similar structure but with a cyclohexanol ring instead of cyclopentanol.

    (1R,2R)-2-(Methylamino)cyclopentanol: Similar structure but with a methylamino group instead of benzylamino.

Uniqueness: (1R,2R)-2-(Benzylamino)cyclopentanol is unique due to its specific chiral configuration and the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(1R,2R)-2-(benzylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-8-4-7-11(12)13-9-10-5-2-1-3-6-10/h1-3,5-6,11-14H,4,7-9H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGVMDAESGIXLU-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670202
Record name (1R,2R)-2-(Benzylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033605-25-2
Record name (1R,2R)-2-(Benzylamino)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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